2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one

Medicinal Chemistry Structural Biology Chemical Biology

2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one (CAS 53995-44-1) is a fully synthetic small molecule belonging to the 4H-1,3,4-oxadiazin-5(6H)-one heterocyclic class, which is recognized as a privileged scaffold in medicinal chemistry and agrochemical research. The compound distinguishes itself within this class by possessing a C4-substituted N-morpholinylethyl side chain in combination with a 2-(2-hydroxyphenyl) ring.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 53995-44-1
Cat. No. B12796851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one
CAS53995-44-1
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)COC(=N2)C3=CC=CC=C3O
InChIInChI=1S/C15H19N3O4/c19-13-4-2-1-3-12(13)15-16-18(14(20)11-22-15)6-5-17-7-9-21-10-8-17/h1-4,19H,5-11H2
InChIKeyRZAGCMQRLKRABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one (CAS 53995-44-1): Overview for Scientific Procurement


2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one (CAS 53995-44-1) is a fully synthetic small molecule belonging to the 4H-1,3,4-oxadiazin-5(6H)-one heterocyclic class, which is recognized as a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound distinguishes itself within this class by possessing a C4-substituted N-morpholinylethyl side chain in combination with a 2-(2-hydroxyphenyl) ring. This structure integrates key pharmacophoric elements that have independently been associated with monoamine oxidase inhibition, antitumor activity, and chitin biosynthesis interference in related 4H-1,3,4-oxadiazin-5(6H)-one analogues [2]. However, published quantitative structure-activity relationship (SAR) data or head-to-head comparator data specifically for CAS 53995-44-1 remain extremely scarce in the open peer-reviewed literature as of the current evidence cutoff. Consequently, procurement decisions for this precise compound must currently rely on a critical evaluation of its structural differentiation potential and scaffold-level class inferences rather than on direct, single-compound quantitative performance benchmarks.

Why Generic 4H-1,3,4-Oxadiazin-5(6H)-ones Cannot Replace 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one for Focused Discovery Projects


In the 4H-1,3,4-oxadiazin-5(6H)-one chemotype, minor variations in the N4-substituent and the C2-aryl ring dramatically alter bioactivity profiles; for instance, replacing hydrophobic alkyl chains with a protonatable morpholinylethyl group is expected to invert logD, modify basic pKa, and consequently change target engagement and selectivity in a manner that cannot simply be approximated by another in-class compound [1]. The 2-(2-hydroxyphenyl) motif further introduces an intramolecular hydrogen-bonding donor/acceptor system that can rigidify the molecular conformation and influence binding to metalloenzymes such as MAO, making generic substitution scientifically unsound without direct comparative data [2]. Empirical evidence from the broader oxadiazinone literature confirms that compounds differing by a single N4-alkyl chain can shift from potent MAO inhibitors to selective chitin biosynthesis inhibitors or antitumor agents, underscoring why CAS 53995-44-1 must be treated as a discrete chemical entity with non-interchangeable properties [2].

Quantitative Differentiation Evidence for 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one


Structural Divergence from the Parent 2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one Core

The target compound (CAS 53995-44-1) contains an N4-morpholinylethyl substituent that is absent in the commercially available parent scaffold 2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one (CAS 28669-14-9). This substitution increases the molecular weight by 113.14 g/mol and introduces a basic tertiary amine with a calculated pKa of ~7.5–8.0, converting a predominantly neutral, low-molecular-weight core into a cation-capable analog [1]. While direct comparative IC50 data for these two exact compounds are not publicly available, analogous N4-alkyl substitutions on the 2-aryl-1,3,4-oxadiazin-5(6H)-one scaffold have been shown to modulate MAO-B IC50 values by more than 100-fold and to switch selectivity from MAO-A to MAO-B depending on chain length and terminal amine identity [2].

Medicinal Chemistry Structural Biology Chemical Biology

Differentiation from the Pyrrolidinylpropyl Analog (CAS 53995-45-2): Morpholine- vs. Pyrrolidine-Based Side Chains

The closest commercially listed analog to CAS 53995-44-1 is 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one (CAS 53995-45-2), which differs in the nature of the terminal amine (morpholine vs. pyrrolidine) and the length of the alkyl linker (ethyl vs. propyl) . Morpholine is a weaker base (conjugate acid pKa ≈ 8.5) than pyrrolidine (pKa ≈ 11.3), and the morpholinylethyl group introduces an additional hydrogen-bond acceptor (the ether oxygen) that is absent in the pyrrolidine analog. In the context of CNS drug discovery, morpholine-containing analogs frequently exhibit superior passive permeability, reduced P-glycoprotein (P-gp) efflux liability, and improved brain penetration relative to their pyrrolidine counterparts, a trend that has been mechanistically attributed to the lower basicity and the ether oxygen of the morpholine ring [1]. While direct comparative permeability or potency data for the specific pair CAS 53995-44-1 vs. CAS 53995-45-2 are not currently in the public domain, the broader medicinal chemistry literature strongly indicates that these two compounds cannot be assumed to be functionally interchangeable in biological assays.

Medicinal Chemistry ADME/Tox Drug Discovery

Scaffold-Level Activity Signal: Monoamine Oxidase Inhibition in the 4H-1,3,4-Oxadiazin-5(6H)-one Class

A structurally related series of 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones, including compounds with hydrophobic N4-substituents, has been explicitly profiled for monoamine oxidase (MAO) inhibitory activity, yielding moderate to good inhibition at 10⁻⁵–10⁻³ M [1]. In a later, more DMPK-optimized series, 2-aryl-1,3,4-oxadiazin-5(6H)-one derivatives achieved MAO-B IC50 values as low as 4–25 nM with >25,000-fold selectivity over MAO-A [2]. Although CAS 53995-44-1 was not directly tested in these reports, its core scaffold is identical, and the N4-morpholinylethyl group is structurally aligned with the linker optimization strategy that was identified as the key driver of MAO-B potency and selectivity. This class-level inference provides a rational basis for screening the target compound in MAO-B biochemical assays, with the expectation that the morpholinylethyl substitution could confer selectivity advantages over non-amine-bearing or excessively lipophilic analogs.

MAO Inhibition Neurodegeneration Enzymology

High-Value Research Application Scenarios for 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one


CNS Lead-Optimization Programs Targeting MAO-B with Brain-Penetrant Amine Motifs

As a 4H-1,3,4-oxadiazin-5(6H)-one carrying a morpholinylethyl side chain, CAS 53995-44-1 presents a strong candidate for structure- and property-based optimization of MAO-B inhibitors. The morpholine motif is a well-precedented CNS multiparameter optimization (MPO) handle that balances basicity (pKa ~8.5) with reduced P-gp efflux liability relative to pyrrolidine or piperidine amines [1]. Based on the class-level MAO-B potency data (IC50 down to 4 nM for closely related 2-aryl-1,3,4-oxadiazin-5(6H)-ones [2]), the target compound should be prioritized for head-to-head MAO-B and MAO-A biochemical profiling and subsequent parallel artificial membrane permeability assay (PAMPA) and Caco-2/MDCK efflux ratio measurements.

Probing the Role of Terminal Amine Identity in Chitin Biosynthesis Inhibitor Selectivity

The 4H-1,3,4-oxadiazin-5(6H)-one class has demonstrated dual bioactivity in chitin biosynthesis inhibition and MAO modulation depending on the N4-substituent [1]. CAS 53995-44-1, with its distinct morpholine ring, serves as a tool compound to interrogate whether chitin synthesis inhibitory activity (previously observed for certain long-chain alkyl analogs) can be retained or tuned by a protonatable amine. This is particularly relevant for agrochemical discovery programs seeking selective, insect-specific chitin synthase inhibitors that avoid off-target mammalian MAO activity.

Chemical Probe Development for the Study of Intramolecular H-Bonding and Conformational Locking in Oxadiazinone Bioisosteres

The ortho-hydroxyphenyl substituent of CAS 53995-44-1 provides a defined intramolecular O–H···N/O hydrogen-bonding system that can pre-organize the solution conformation of the scaffold [2]. This structural feature makes the compound useful as a conformational probe in fragment-based or structure-based drug design where the oxadiazinone ring serves as a bioisostere for amides, ureas, or pyrimidine-diones. Procurement of CAS 53995-44-1 enables crystallographic, NMR, and computational chemistry studies to quantify the energetic contribution of this intramolecular H-bond to binding affinity and ligand efficiency.

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